Boiling Point: 3,4-Dibromo-6-hydroxy (1H)indazole vs. 3,4-Dibromo-1H-indazole and 6-Hydroxyindazole
3,4-Dibromo-6-hydroxy (1H)indazole exhibits a significantly higher predicted boiling point (464.5±40.0 °C at 760 mmHg) compared to its direct comparator 3,4-dibromo-1H-indazole (390.8±22.0 °C at 760 mmHg) and the parent scaffold 6-hydroxyindazole (366.5±15.0 °C at 760 mmHg) [1]. This increase of ~74 °C and ~98 °C respectively is attributed to the presence of the 6-hydroxyl group, which enables intermolecular hydrogen bonding absent in the 3,4-dibromo analog, and the additional electron-withdrawing bromines absent in 6-hydroxyindazole [2].
| Evidence Dimension | Boiling Point (Predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 464.5 ± 40.0 °C |
| Comparator Or Baseline | 3,4-Dibromo-1H-indazole (390.8 ± 22.0 °C); 6-Hydroxyindazole (366.5 ± 15.0 °C) |
| Quantified Difference | Target compound's boiling point is higher by ~74 °C vs. 3,4-dibromo-1H-indazole and ~98 °C vs. 6-hydroxyindazole. |
| Conditions | Predicted boiling point at 760 mmHg pressure [1] |
Why This Matters
A significantly higher boiling point indicates stronger intermolecular interactions, which can affect purification techniques (e.g., distillation) and thermal stability during reactions, guiding process chemists in handling and synthetic planning.
- [1] ChemSrc. 3,4-Dibromo-1H-indazol-6-ol. CAS 887568-91-4. Accessed April 15, 2026. View Source
- [2] ChemSrc. 3,4-Dibromo-1H-indazole. CAS 885521-68-6. Accessed April 15, 2026. View Source
